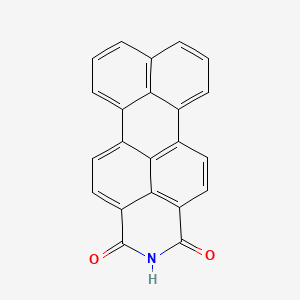

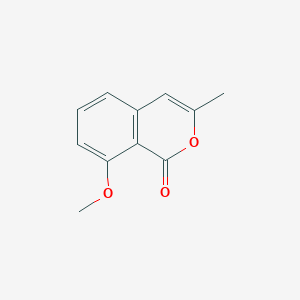

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

Descripción general

Descripción

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic uses. It is a highly potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes.

Aplicaciones Científicas De Investigación

Application in Crystal Structures and Spectroscopic Characterization

Scientific Field

This application falls under the field of Chemistry , specifically Crystallography and Spectroscopy .

Methods of Application

The structure of the compound was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS . The X-ray analysis was performed using a Saphire CCD detector, equipped with an Oxford Cryosystems open-flow nitrogen cryostat, using ω-scan and graphite-monochromated Mo K α (λ = 0.71073 Å) radiation at 100 K .

Results or Outcomes

The study provided detailed insights into the crystal structures and spectroscopic characteristics of the compound .

Application in Drug Development

Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Methods of Application

The methods of application in this case would involve biochemical assays to determine the binding affinity of the compound to various target proteins .

Results or Outcomes

The study facilitated the understanding of enzyme and protein structure and functionality .

Application in Plant Growth Regulation

Scientific Field

This application falls under the field of Botany and Agriculture .

Methods of Application

Paclobutrazol affects the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Results or Outcomes

Paclobutrazol has been used to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity. It acts as a stress protectant by maintaining relative water content, membrane stability index, photosynthetic activity, photosynthetic pigments, and protects the photosynthetic machinery by enhancing the level of osmolytes, antioxidant activities, and level of endogenous hormones, thereby enhancing the yield .

Application in Laser Medium Development

Scientific Field

This application falls under the field of Physics and Material Science .

Methods of Application

The compound DAP’s photophysical properties were investigated under the influence of solvents, concentrations, and pump power excitations .

Results or Outcomes

DAP exhibits dual amplified spontaneous emission (ASE) bands at 545 and 565 nm under suitable pump power laser excitation and concentration .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-3,4-dihydropyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-4H,5-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCZCIBPDMLGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502256 | |

| Record name | 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine | |

CAS RN |

6508-11-8 | |

| Record name | 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methylpropoxy)phenyl]acetohydrazide](/img/structure/B1626267.png)

![N7-Butyl-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1626279.png)